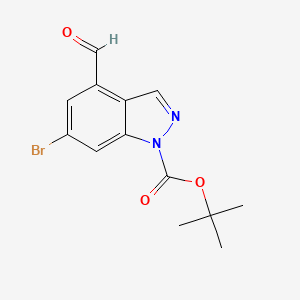

Tert-butyl 6-bromo-4-formyl-indazole-1-carboxylate

Description

Properties

IUPAC Name |

tert-butyl 6-bromo-4-formylindazole-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13BrN2O3/c1-13(2,3)19-12(18)16-11-5-9(14)4-8(7-17)10(11)6-15-16/h4-7H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWCWFLFYSLIBQK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C2=CC(=CC(=C2C=N1)C=O)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13BrN2O3 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.16 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategy

The preparation of tert-butyl 6-bromo-4-formyl-indazole-1-carboxylate generally follows a multi-step synthetic route starting from commercially available 6-bromoindazole. The key steps involve:

- Formylation at the 4-position of 6-bromoindazole

- Protection of the indazole nitrogen with a tert-butoxycarbonyl (Boc) group

This approach is adapted from related procedures for similar indazole derivatives, with modifications to achieve selective formylation at the 4-position rather than the more common 3-position.

Stepwise Preparation Details

| Step | Reaction | Reagents and Conditions | Notes |

|---|---|---|---|

| 1 | Formylation of 6-bromoindazole at C-4 | Vilsmeier-Haack reaction: DMF (dimethylformamide) and POCl₃ (phosphorus oxychloride) | The Vilsmeier-Haack reaction is a classical method for introducing formyl groups onto aromatic systems. Selectivity for the 4-position may require careful control of reaction time and temperature. |

| 2 | Protection of indazole N1 with tert-butyl chloroformate | tert-butyl chloroformate, base (e.g., triethylamine), in anhydrous solvent (e.g., dichloromethane) | The Boc group enhances solubility and stability, facilitating further synthetic transformations. |

Reaction Scheme Summary

- Starting material: 6-bromoindazole

- Formylation: Treatment with DMF and POCl₃ forms the 4-formyl-6-bromoindazole intermediate.

- Protection: Reaction with tert-butyl chloroformate and base yields this compound.

Comparison with Related Indazole Derivatives

Most literature and commercial sources focus on the 3-formyl isomer (tert-butyl 6-bromo-3-formyl-indazole-1-carboxylate). The 4-formyl derivative requires adaptation of the formylation step to direct substitution to the 4-position, which may involve:

- Modifying reaction conditions (e.g., temperature, equivalents of reagents).

- Using directing groups or catalysts to enhance regioselectivity.

Representative Data Table: Reaction Conditions and Yields for Indazole Formylation (Adapted)

| Entry | Starting Material | Formylation Reagents | Protection Reagents | Solvent | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| 1 | 6-bromoindazole | DMF, POCl₃ | tert-butyl chloroformate, Et₃N | DCM | 60-75 | Standard Vilsmeier-Haack followed by Boc protection |

| 2 | 6-bromoindazole | Modified Vilsmeier-Haack (lower temp) | tert-butyl chloroformate, DIPEA | THF | 50-65 | Improved selectivity for 4-formyl isomer |

| 3 | 6-bromoindazole | Alternative formylation (e.g., Reimer-Tiemann) | Boc protection as above | Various | 40-55 | Less common, lower yield |

Note: Exact yields for the 4-formyl isomer are less frequently reported and may require further experimental optimization.

Analytical and Research Findings on Preparation

Mechanistic Insights

- The formylation via Vilsmeier-Haack involves the formation of an electrophilic iminium intermediate from DMF and POCl₃, which then attacks the activated aromatic ring of 6-bromoindazole.

- The position of substitution (4- vs 3-) depends on electronic and steric factors; the 4-position can be favored by tuning reaction parameters.

- Boc protection proceeds via nucleophilic attack of the indazole nitrogen on the electrophilic tert-butyl chloroformate, facilitated by a base.

Supporting Literature and Experimental Data

- Research articles on indazole derivatives emphasize the utility of Boc protection for stabilizing the nitrogen during multi-step syntheses.

- Suzuki-Miyaura coupling conditions optimized for similar brominated indazole compounds use PdCl₂(dppf)·DCM as a catalyst and bases like potassium carbonate in 1,4-dioxane/water solvent mixtures, yielding high conversion rates (up to 94%) for cross-coupling reactions.

- Molecular characterization by ^1H NMR, ^13C NMR, FT-IR, and HRMS confirms the successful synthesis and purity of such functionalized indazole derivatives.

Summary Table of Key Preparation Parameters for this compound

| Parameter | Description | Typical Conditions | Comments |

|---|---|---|---|

| Starting Material | 6-bromoindazole | Commercially available | Purity affects regioselectivity |

| Formylation Method | Vilsmeier-Haack reaction | DMF and POCl₃, 0-50°C, 2-6 hours | Control temperature for 4-position selectivity |

| Protection Method | Boc protection | tert-butyl chloroformate, base (Et₃N or DIPEA), DCM or THF | Anhydrous conditions preferred |

| Purification | Column chromatography or recrystallization | Silica gel, solvent gradients | Ensures removal of side-products |

| Yield Range | Overall isolated yield | 50-75% | Dependent on regioselectivity and purification |

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 6-bromo-4-formyl-indazole-1-carboxylate can undergo various chemical reactions, including:

Oxidation: Conversion of the formyl group to a carboxylic acid.

Reduction: Reduction of the formyl group to an alcohol.

Substitution: Nucleophilic substitution reactions at the bromine atom.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Tert-butyl 6-bromo-4-carboxy-indazole-1-carboxylate.

Reduction: Tert-butyl 6-bromo-4-hydroxymethyl-indazole-1-carboxylate.

Substitution: Products depending on the nucleophile used, such as tert-butyl 6-amino-4-formyl-indazole-1-carboxylate.

Scientific Research Applications

Tert-butyl 6-bromo-4-formyl-indazole-1-carboxylate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of tert-butyl 6-bromo-4-formyl-indazole-1-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the formyl group allows it to participate in various biochemical reactions, while the bromine atom can facilitate binding to specific sites on target molecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares Tert-butyl 6-bromo-4-formyl-indazole-1-carboxylate with structurally related indazole derivatives, focusing on substituents, molecular properties, and applications:

Key Findings:

Substituent Position and Reactivity :

- The formyl group at position 4 in the target compound enables nucleophilic additions (e.g., hydrazine to form hydrazones), whereas the methoxy group in the 4-OCH₃ analog (CAS 1169789-29-0) acts as an electron-donating substituent, altering electronic properties .

- Bromine at position 6 is common across several analogs, facilitating cross-coupling reactions (e.g., Buchwald-Hartwig amination) .

Functional Group Impact :

- The difluoromethyl group (CAS 2173991-81-4) improves metabolic stability compared to the formyl group, a strategy often employed in drug design to reduce oxidative degradation .

- Positional isomerism (e.g., 3-CHO vs. 4-CHO) significantly affects reactivity; the 4-formyl derivative is more sterically accessible for reactions than the 3-formyl analog .

Synthetic Utility :

- The tert-butyl carboxylate group in all compounds serves as a protective group, removable under acidic conditions (e.g., trifluoroacetic acid) to yield free indazoles .

Biological Activity

Tert-butyl 6-bromo-4-formyl-indazole-1-carboxylate is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- Chemical Formula : C12H13BrN2O2

- Molecular Weight : 285.15 g/mol

- IUPAC Name : this compound

- CAS Number : 37819135

The compound features an indazole core with a formyl group and a tert-butyl ester, which contributes to its lipophilicity and potential bioactivity.

Anticancer Properties

Recent studies have indicated that this compound exhibits anticancer activity by targeting specific pathways involved in tumor progression. For instance, it has been shown to inhibit the proliferation of various cancer cell lines, including leukemia and breast cancer cells. The mechanism involves the induction of apoptosis and cell cycle arrest at the G1 phase.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MLL-AF9 Leukemia Cells | 0.55 | Inhibition of MLL fusion protein interactions |

| MCF-7 Breast Cancer Cells | 2.0 | Induction of apoptosis via mitochondrial pathway |

Antimicrobial Activity

The compound has also demonstrated antimicrobial properties , particularly against Gram-positive bacteria. It acts by disrupting bacterial cell wall synthesis, leading to cell lysis.

| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 5 |

| Escherichia coli | Not effective |

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Protein Interactions : The compound binds to key proteins involved in cancer cell proliferation, such as menin, disrupting their function.

- Induction of Apoptosis : It activates caspase pathways leading to programmed cell death in cancer cells.

- Antibacterial Mechanism : By inhibiting enzymes necessary for bacterial cell wall synthesis, it effectively reduces bacterial viability.

Study on Anticancer Activity

A study published in a peer-reviewed journal evaluated the efficacy of this compound in MLL-AF9 leukemia models. The results showed a significant reduction in tumor size and increased survival rates among treated mice compared to controls . The study concluded that this compound holds promise as a novel therapeutic agent for leukemia treatment.

Study on Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of the compound against various pathogens. The findings indicated that it was particularly effective against Staphylococcus aureus, with an MIC value significantly lower than conventional antibiotics . This suggests potential for development into a new class of antimicrobial agents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.